molecular formula C11H16N2O2 B11947072 3-Tert-butyl-1-(3-hydroxyphenyl)urea

3-Tert-butyl-1-(3-hydroxyphenyl)urea

Cat. No.: B11947072
M. Wt: 208.26 g/mol
InChI Key: WTYLIHCAGPJIEP-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N’-(3-hydroxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-(3-hydroxyphenyl)urea typically involves the reaction of tert-butyl isocyanate with 3-aminophenol. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:

tert-butyl isocyanate+3-aminophenolN-(tert-butyl)-N’-(3-hydroxyphenyl)urea\text{tert-butyl isocyanate} + \text{3-aminophenol} \rightarrow \text{N-(tert-butyl)-N'-(3-hydroxyphenyl)urea} tert-butyl isocyanate+3-aminophenol→N-(tert-butyl)-N’-(3-hydroxyphenyl)urea

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-(3-hydroxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-(3-hydroxyphenyl)urea would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The hydroxyphenyl group can participate in hydrogen bonding, while the tert-butyl group can affect the compound’s hydrophobicity and steric properties.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-N’-(4-hydroxyphenyl)urea: Similar structure but with the hydroxy group in the para position.

    N-(tert-butyl)-N’-(2-hydroxyphenyl)urea: Similar structure but with the hydroxy group in the ortho position.

Uniqueness

N-(tert-butyl)-N’-(3-hydroxyphenyl)urea is unique due to the position of the hydroxy group, which can influence its reactivity and interactions compared to its ortho and para counterparts.

Properties

IUPAC Name

1-tert-butyl-3-(3-hydroxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(15)12-8-5-4-6-9(14)7-8/h4-7,14H,1-3H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYLIHCAGPJIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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